molecular formula C35H23N3O5 B13738616 N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide CAS No. 4392-71-6

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide

Cat. No.: B13738616
CAS No.: 4392-71-6
M. Wt: 565.6 g/mol
InChI Key: IXWOJQMFWLETKX-UHFFFAOYSA-N
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Description

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide is a complex organic compound with the molecular formula C28H18N2O4 It is known for its unique structure, which includes multiple benzamide groups attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 1,1’-iminodianthraquinone with benzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often requiring elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide exerts its effects is primarily related to its electronic structure. The compound’s multiple benzamide groups and anthracene core allow it to participate in various electronic interactions, making it suitable for use in electronic and photonic devices. The molecular targets and pathways involved depend on the specific application, such as electron transport in organic electronics or fluorescence in biological imaging .

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide: This compound has a similar anthracene core but differs in the functional groups attached.

    N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide: Similar structure with a chloro substituent instead of benzamido groups.

    N,N’-(4-hydroxy-9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bis(benzamide): Contains hydroxy groups and is used in similar applications

Uniqueness

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide is unique due to its specific arrangement of benzamide groups and the anthracene core, which confer distinct electronic and optical properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic electronics and photovoltaic devices .

Properties

CAS No.

4392-71-6

Molecular Formula

C35H23N3O5

Molecular Weight

565.6 g/mol

IUPAC Name

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C35H23N3O5/c39-31-24-17-10-18-25(36-33(41)21-11-4-1-5-12-21)28(24)32(40)30-27(38-35(43)23-15-8-3-9-16-23)20-19-26(29(30)31)37-34(42)22-13-6-2-7-14-22/h1-20H,(H,36,41)(H,37,42)(H,38,43)

InChI Key

IXWOJQMFWLETKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=C(C3=O)C=CC=C5NC(=O)C6=CC=CC=C6

Origin of Product

United States

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